molecular formula C7H14O2 B1529672 4-(Hydroxymethyl)-4-methyltetrahydropyran CAS No. 502609-47-4

4-(Hydroxymethyl)-4-methyltetrahydropyran

Cat. No. B1529672
Key on ui cas rn: 502609-47-4
M. Wt: 130.18 g/mol
InChI Key: HKNGCILTDHGUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716475B2

Procedure details

A 78° C. solution of 4-methyl-tetrahydro-pyran-4-carboxylic acid methyl ester (Regan, J. et al. J. Med. Chem. 2002, 45, 2994-3008; 9.9 g, 63 mmol) in CH2Cl2 (400 mL) was treated with DIBAL-H (1.0 M in CH2Cl2; 125 mL, 125 mmol). The resulting mixture was stirred for 1 h, and then was diluted with EtOAc (200 mL) and satd. aq. NH4Cl. The mixture was treated with satd. aq. sodium potassium tartrate, allowed to warm to rt, and stirred for 45 min. The mixture was extracted with CH2Cl2 (4×), and the combined extracts were washed with satd. aq. NaCl, dried, and concentrated. Chromatography (EtOAc/hexanes) afforded the title compound as a colorless oil (5.6 g 69%). The spectral data matched that reported in PCT Intl. Pat. Appl. Publ. No. WO 2006/001752.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH3:11])[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=O.CC(C[AlH]CC(C)C)C.[NH4+].[Cl-].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>C(Cl)Cl.CCOC(C)=O>[CH3:11][C:5]1([CH2:3][OH:2])[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
COC(=O)C1(CCOCC1)C
Name
Quantity
125 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was treated with satd
STIRRING
Type
STIRRING
Details
stirred for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (4×)
WASH
Type
WASH
Details
the combined extracts were washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaCl, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(CCOCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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